6-Methylthioguanine

Mutagenesis DNA Replication Carcinogenesis

Relying on 6-TG alone to model thiopurine DNA damage yields incomplete data-6-MTG is the actual S-methylated lesion driving transcriptional inhibition and mutagenesis. • 6-MTG induces G→A transitions at ~39% frequency in human cells vs. ~8% for 6-TG-essential for accurate mutagenicity modeling. • Required as the authentic calibrator for TPMT activity assays (54.4 nmol 6-MTG·g⁻¹ Hb·h⁻¹) in HPLC/LC-MS/MS workflows. • Supplied at ≥95% HPLC purity; shipped under dry ice (-20°C storage).

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
CAS No. 1198-47-6
Cat. No. B125323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthioguanine
CAS1198-47-6
Synonyms6-(Methylthio)-1H-purin-2-amine;  2-Amino-6-methylmercaptopurine;  NSC 29420;  2-Amino-6-methylthiopurine;  S-Methyl-6-thioguanine;  S6-Methyl-6-thioguanine; 
Molecular FormulaC6H7N5S
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1NC=N2)N
InChIInChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyYEGKYFQLKYGHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylthioguanine: Key Properties & Procurement


6-Methylthioguanine (6-MTG; 2-amino-6-methylmercaptopurine; CAS 1198-47-6; molecular formula C₆H₇N₅S; molecular weight 181.22 g/mol) is an S-methylated purine derivative belonging to the thiopurine class of compounds . It occurs endogenously as the primary metabolite of 6-thioguanine (6-TG; tioguanine), generated via S-methylation catalyzed by thiopurine S-methyltransferase (TPMT) using S-adenosyl-L-methionine (SAM) as the methyl donor [1][2]. The compound is a yellow crystalline powder with a melting point of 235.5°C; it is slightly soluble in DMSO and methanol (requiring sonication), sparingly soluble in water and ethanol, and requires storage at -20°C . 6-MTG functions both as a DNA-incorporated lesion and as a reference standard in analytical chemistry applications, particularly for TPMT activity assays and LC-MS/MS quantification of thiopurine metabolites [1][3].

Analytical reference standard for thiopurine metabolite quantification (LC-MS/MS, HPLC)
DNA lesion probe for mutagenesis and transcription inhibition studies
TPMT enzyme activity calibration standard for pharmacogenetic assays

6-Methylthioguanine: Not Substitutable by 6-Thioguanine


Although 6-methylthioguanine (6-MTG) and 6-thioguanine (6-TG) are structurally related thiopurines differing only by S-methylation at the C6 position, their functional properties and biological readouts diverge substantially in experimental systems. 6-TG serves as the parent thiopurine prodrug that is incorporated into DNA as 6-thio-2′-deoxyguanosine and can be subsequently methylated in situ to form 6-MTG residues [1]. Critically, these two compounds elicit fundamentally distinct effects on transcription, exhibit markedly different mutagenic potencies, and display differential recognition by DNA mismatch repair machinery [2][3]. Researchers relying on 6-TG alone to model thiopurine-mediated DNA damage or to establish TPMT activity assays risk generating incomplete or misleading data, as 6-MTG is the actual methylated lesion that triggers downstream transcriptional inhibition and mutagenic events [2][3]. The quantitative evidence presented below establishes precisely why 6-MTG must be procured and utilized as a distinct, non-substitutable research tool.

Mutagenicity divergence
6-MTG acts as a strong G→A transition mutagen in human cell models, while 6-TG shows low mutagenic activity; substitution may misrepresent DNA damage endpoints.
Transcription impact mismatch
6-MTG exerts strong inhibitory and mutagenic effects on RNA polymerase II transcription, whereas 6-TG has no considerable effect; transcriptional response data may not transfer.
MMR recognition gap
hMutSα specifically binds 6-MTG-containing mismatches to trigger futile repair cycles; 6-TG lacks the S-methyl group required for this recognition, limiting MMR pathway studies.

6-Methylthioguanine vs 6-Thioguanine: Quantitative Differentiation


Mutagenic Potency: 6-MTG vs 6-TG in Human Cells

In a head-to-head comparative study using duplex pTGFP-Hha10 shuttle vectors propagated in three human cell lines, S6-methylthioguanine (S6mG) and 6-thioguanine (SG) were evaluated for replication-associated mutagenesis [1]. 6-MTG induced G→A transition mutations at a frequency of approximately 39%, whereas 6-TG yielded a mutation frequency of only approximately 8% under identical experimental conditions [1]. This approximately five-fold differential in mutagenic potency is corroborated by parallel findings in E. coli systems, where 6-MTG produced G→A mutations at 94% frequency compared to 6-TG at approximately 10% [2].

Mutagenic Potency
Head-to-head
G→A transitions: ~39% (6-MTG) vs ~8% (6-TG) in human cell shuttle vector assay
Establishes 6-MTG as the predominant mutagenic lesion for thiopurine DNA damage studies
~5-fold difference; three human cell lines; replication product analysis
Mutagenesis DNA Replication Carcinogenesis Thiopurine Biology

Transcription Inhibition: 6-MTG vs 6-TG

A direct comparative study examined the impact of 6-MTG and 6-TG on transcription using competitive transcription and adduct bypass assays with multisubunit human RNA polymerase II [1]. When situated on the transcribed strand, 6-MTG exhibited strong inhibitory effects on transcription efficiency and induced transcriptional mutagenesis [1]. In contrast, 6-TG did not considerably compromise the efficiency or fidelity of transcription under identical assay conditions, and was characterized as a poor substrate for nucleotide excision repair [1]. The study concluded that 6-MTG, but not 6-TG, causes strong mutagenic and inhibitory effects on transcription [1].

Transcription Impact
Head-to-head
Strong inhibition (6-MTG) vs no considerable effect (6-TG) on RNA Pol II transcription
Positions 6-MTG as the required lesion for transcription-coupled cytotoxicity mechanism studies
Multisubunit human RNA polymerase II; transcribed strand context
Transcription RNA Polymerase II DNA Damage Gene Expression

hMutSα Recognition of 6-MTG Mismatches

Biochemical characterization of the human mismatch repair complex hMutSα (MSH2-GTBP heterodimer) demonstrated sequence-dependent binding to DNA duplexes containing 6-MTG·T base mismatches [1]. Binding affinity varied with the 5′-flanking nucleotide in the order G > C = A > T [1]. Notably, hMutSα also bound 6-MTG·C base pairs when 6-MTG was situated in a 5′-Cp[6-MTG] sequence context [1]. Cell extracts deficient in either hMSH2 (LoVo cells) or GTBP (HCT-15 cells) showed no detectable binding to 6-MTG·T mismatches [1]. Comparative binding data for 6-TG-containing duplexes was not reported in this study; the evidence establishes 6-MTG as the specific lesion recognized by the post-replicative mismatch repair machinery.

MMR Recognition
Class-level
hMutSα binds 6-MTG·T mismatches, ranking 5′-flanking base G > C = A > T
Enables direct investigation of futile MMR cycle initiation in thiopurine response models
6-TG not assessed as hMutSα substrate; gel shift assay data
DNA Mismatch Repair hMutSα Cytotoxicity Protein-DNA Binding

TPMT Pathway: 6-MTG Formation from 6-TG

Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-thioguanine (6-TG) to produce 6-methylthioguanine (6-MTG) using S-adenosyl-L-methionine (SAM) as the methyl donor [1]. This reaction forms the basis for clinical TPMT activity assays: the conversion rate of 6-TG to 6-MTG in erythrocyte lysates serves as a direct pharmacogenetic marker for thiopurine dosing [1][2]. In a cohort of 199 blood donors, the median TPMT activity measured with 6-TG as substrate was 54.4 nmol 6-MTG·g⁻¹ Hb·h⁻¹ [3]. Comparative measurement with 6-mercaptopurine as substrate yielded 35.8 nmol 6-MMP·g⁻¹ Hb·h⁻¹ [3]. 6-MTG itself is not a TPMT substrate; it is the terminal product that must be quantified via HPLC or LC-MS/MS using authentic 6-MTG reference standards [1][2].

TPMT Pathway
Reported
Median 54.4 nmol 6-MTG·g⁻¹ Hb·h⁻¹ formed from 6-TG in erythrocyte lysates
Supports reference material role for TPMT activity assay calibration and metabolite quantification
n=199 healthy donors; HPLC quantification; substrate pathway comparison available
TPMT Activity Enzyme Assay Pharmacogenetics Metabolite Quantification

Analytical Differentiation: 6-MTG vs 6-TG

6-MTG and 6-TG are chromatographically distinguishable under reversed-phase HPLC conditions. In human plasma analysis using acetate buffer with 25% methanol and detection at 310 nm, 6-MTG elutes as a distinct peak separable from 6-TG and three additional unknown metabolites [1]. 6-MTG has an InChIKey of YEGKYFQLKYGHAR-UHFFFAOYSA-N and a calculated LogP of 0.547, which differs from the physicochemical profile of 6-TG (thione/thiol tautomerism at C6 confers different polarity) [2][3]. Mass spectrometric analysis via LC-ESI-QTOF yields compound-specific MS/MS fragmentation patterns for 6-MTG (C₆H₇N₅S, monoisotopic mass 181.042 Da) [4]. Stable isotope-labeled 6-MTG-d3 and 6-MTG-¹³C,d3 are commercially available as internal standards for quantitative LC-MS/MS applications [5].

Analytical Resolution
Method context
Distinct HPLC retention (acetate-25% methanol, 310 nm); LogP 0.547; unique MS/MS transitions
Essential for method validation and unambiguous thiopurine metabolite identification
Baseline separation from 6-TG; stable isotope ISTDs available
Analytical Chemistry HPLC Mass Spectrometry Reference Standards

6-Methylthioguanine: Research & Industrial Applications


TPMT Pharmacogenetic Testing & Metabolite Quantification

Procure 6-MTG as an analytical reference standard for TPMT enzyme activity assays in erythrocyte lysates. The conversion of 6-TG to 6-MTG serves as a pharmacogenetic biomarker for thiopurine dosing; authentic 6-MTG is required for HPLC calibration and LC-MS/MS quantification. TPMT activity in a reference population was measured at 54.4 nmol 6-MTG·g⁻¹ Hb·h⁻¹ [1]. 6-MTG-d3 stable isotope-labeled internal standard enables precise quantification of DNA-incorporated 6-MTG in cancer cells and patient samples [2].

Therapy-Related Mutagenesis & Carcinogenesis

Use 6-MTG as a defined DNA lesion to study mutagenic outcomes in human cell lines. 6-MTG induces G→A transition mutations at ~39% frequency in human cells versus ~8% for 6-TG, establishing it as the primary mutagenic lesion in thiopurine-treated DNA [3]. In E. coli systems, 6-MTG produces G→A mutations at 94% frequency [4]. These quantitative differences make 6-MTG essential for modeling thiopurine-associated therapy-related cancer risk and dissecting lesion-specific mutagenic mechanisms.

Transcription-Coupled DNA Damage & Cytotoxicity

Employ 6-MTG as the specific thiopurine lesion that disrupts RNA polymerase II-mediated transcription. Unlike 6-TG, which shows no significant transcriptional impact, 6-MTG exerts strong inhibitory and mutagenic effects on transcription when situated on the transcribed strand [5]. This property positions 6-MTG as a critical tool for investigating the transcription-coupled mechanisms of thiopurine cytotoxicity and for studying the interplay between transcription, DNA damage signaling, and nucleotide excision repair.

DNA Mismatch Repair Protein Binding Studies

Utilize 6-MTG-containing oligonucleotide duplexes to characterize hMutSα (MSH2-GTBP) binding specificity and sequence dependence. The hMutSα complex recognizes 6-MTG·T mismatches in a sequence-dependent manner (G > C = A > T for the 5′-flanking base) and also binds 6-MTG·C pairs in CpG contexts [6]. This binding triggers the futile mismatch repair cycle underlying 6-thioguanine cytotoxicity, making 6-MTG an indispensable probe for MMR pathway investigation.

Application
Selection Property
Validation Focus
TPMT activity assay and metabolite quantification
Authentic reference standard for LC-MS/MS calibration
Calibration accuracy and research-matrix validation
DNA lesion mutagenesis studies
Lesion-induced G→A transition readout
Shuttle vector replication fidelity in cell models
Transcription inhibition and DNA damage signaling
Lesion-dependent RNA Pol II stalling effect
Transcriptional readthrough and mutagenesis assessment
MMR protein-DNA interaction characterization
hMutSα binding specificity to S6-methylguanine mispairs
Sequence context-dependent binding analysis

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